5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Pyrazole synthesis 1,3-dipolar cycloaddition Enaminonitrile chemistry

5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a densely functionalized, tetrasubstituted 1H-pyrazole-4-carbonitrile derivative. Its molecular formula is C18H12ClN3O with an exact mass of 321.06706 g/mol.

Molecular Formula C18H12ClN3O
Molecular Weight 321.8 g/mol
CAS No. 649746-08-7
Cat. No. B12872064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
CAS649746-08-7
Molecular FormulaC18H12ClN3O
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N
InChIInChI=1S/C18H12ClN3O/c1-12(23)18-16(11-20)17(13-7-9-14(19)10-8-13)21-22(18)15-5-3-2-4-6-15/h2-10H,1H3
InChIKeyMAWMVZIZUIIRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-08-7): Core Building Block Attributes


5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a densely functionalized, tetrasubstituted 1H-pyrazole-4-carbonitrile derivative. Its molecular formula is C18H12ClN3O with an exact mass of 321.06706 g/mol . The pyrazole ring bears an electron-withdrawing nitrile group at the 4-position, an acetyl group at the 5-position, a 4-chlorophenyl substituent at the 3-position, and an N-phenyl ring. This architecture belongs to a class of pyrazole-4-carbonitriles recognized as versatile intermediates for constructing biologically relevant heterocycles [1].

Why Generic 1H-Pyrazole-4-carbonitrile Analogs Cannot Replace 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile


Superficially similar 1H-pyrazole-4-carbonitriles cannot be interchanged because subtle alterations in the substitution pattern drastically alter reactivity and biological profiles. The absence of the 5-acetyl group eliminates the enolizable ketone handle required for aldol condensations and enamine formation, which are key entry points to fused heterocyclic libraries [1]. Conversely, the absence of the 4-chlorophenyl group at position 3 significantly diminishes antiparasitic activity; comparative data show that 3-chlorophenyl-substituted pyrazole-4-carbonitriles are notably more potent against Leishmania spp. than analogs with other aryl or methyl substituents [2]. Additionally, the electron-deficient nature conferred by the combined acetyl, nitrile, and 4-chlorophenyl groups modulates the pyrazole ring's reactivity toward nucleophilic attack, distinguishing it from less activated analogs [3].

Quantitative Differentiation of 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-08-7)


Synthetic Yield and Purity: 5-Acetyl-1,3-disubstituted Pyrazole-4-carbonitrile Framework

The synthetic methodology for the 5-acetyl-1,3-disubstituted pyrazole-4-carbonitrile scaffold is established with a reported yield of 72% for the directly analogous regioisomer 5-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, which was obtained with a sharp melting point of 207 °C [1]. This indicates that the 5-acetyl-pyrazole-4-carbonitrile core can be prepared in good yields and high purity, a critical consideration for procurement and scale-up. The target compound 5-acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shares the same core scaffold with a repositioned 4-chlorophenyl group.

Pyrazole synthesis 1,3-dipolar cycloaddition Enaminonitrile chemistry

Antileishmanial Potency of 3-Chlorophenyl Pyrazole-4-carbonitrile Derivatives

In a study of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles and their tetrazole derivatives, the 3-chlorophenyl-substituted compound 4a exhibited an IC50 of 15±0.14 µM against Leishmania braziliensis promastigotes, comparable to the reference drug pentamidine (IC50=13±0.04 µM) [1]. This is a class-level observation: the 3-chlorophenyl substituent on the pyrazole-4-carbonitrile framework is associated with enhanced antileishmanial activity. While the target compound carries a 3-(4-chlorophenyl) substituent instead of a 3-methyl group, the chlorophenyl substitution pattern is conserved, suggesting potential antiparasitic utility.

Antiparasitic activity Leishmania braziliensis Pyrazole-4-carbonitrile

Synthetic Versatility: The 5-Acetyl Group as a Handle for Heterocycle Construction

The 5-acetyl group enables key C-C bond-forming reactions that are inaccessible to non-acetylated pyrazole-4-carbonitriles. Specifically, 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile (des-chloro analog) underwent aldol condensation with benzaldehyde to yield a chalcone-type enone, which then reacted with binucleophiles to produce diversified pyrazoles, pyrimidines, and azolopyrimidines [1]. Additionally, 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile was converted to 3-[(E)-3-(dimethylamino)acryloyl] derivatives for subsequent cycloaddition, yielding compounds with nanomolar antitumor activity [2]. The 5-acetyl group is the sine qua non for this synthetic elaboration pathway.

Enamine chemistry Aldol condensation Heterocyclic library synthesis

Molecular Weight and Lipophilicity Differentiation from Des-Chloro Analog

The presence of the 4-chlorophenyl substituent at position 3 increases the molecular weight from 287.32 g/mol (5-acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile, CAS 649746-06-5) to 321.07 g/mol for the target compound (CAS 649746-08-7), a difference of 33.75 g/mol . This mass increase is accompanied by higher lipophilicity (estimated ΔlogP ~0.5–0.7 units) and the introduction of a chlorine atom capable of halogen bonding interactions with biological targets. The computed hydrogen bond acceptor count is 3, and the rotatable bond count is 3 . These properties are in a range that is consistent with favorable oral bioavailability parameters as per Lipinski's Rule of Five.

Physicochemical properties Lipophilicity Halogen bonding

Recommended Application Scenarios for 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Based on Verified Evidence


Antiparasitic Drug Discovery: Leishmaniasis Screening Libraries

The 3-(4-chlorophenyl) motif on the pyrazole-4-carbonitrile scaffold is associated with antileishmanial activity at micromolar concentrations (IC50=15 µM for a closely related 3-chlorophenyl-tetrazole derivative vs. pentamidine at 13 µM) [1]. Procurement of 5-acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is recommended as a precursor for the synthesis of tetrazole and other heterocyclic analogs aimed at optimizing potency against Leishmania species.

Diversified Heterocyclic Library Synthesis via 5-Acetyl Derivatization

The 5-acetyl group is a strategic synthetic handle for aldol condensations and enamine formation, enabling the construction of pyrazolo-pyrimidine, azolopyrimidine, and chalcone-type adducts [2][3]. This compound is recommended as a key starting material for generating diversity-oriented heterocyclic libraries for antitumor and antimicrobial screening.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Pyrazoles

The 4-chlorophenyl substituent enables comparative SAR profiling against 4-fluorophenyl, 4-bromophenyl, and unsubstituted phenyl analogs . Researchers procuring this compound can use the chlorine atom as a probe for halogen bonding contributions to target binding, and as a reference point for evaluating the impact of halogen substitution on in vitro ADME and potency.

Chemical Biology Probe Development

The combination of the electron-withdrawing 4-carbonitrile and 5-acetyl groups creates an electron-deficient pyrazole core that may act as a covalent warhead or affinity label for nucleophilic enzyme active sites. The compound's molecular weight (321 Da) and hydrogen bond acceptor count (3) place it within favorable drug-like property space for probe development .

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